N,N-Dimethyl-1,3-oxazol-2-amine
Description
Properties
CAS No. |
918826-84-3 |
|---|---|
Molecular Formula |
C5H8N2O |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
N,N-dimethyl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C5H8N2O/c1-7(2)5-6-3-4-8-5/h3-4H,1-2H3 |
InChI Key |
OOWWHADBQDILTC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CO1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
β-Hydroxy amides undergo cyclization under acidic or thermal conditions, typically in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction proceeds via nucleophilic attack of the amide nitrogen on the carbonyl carbon, followed by elimination of water to form the oxazole ring. For this compound, pre-functionalization of the amide with dimethyl groups is essential.
A representative procedure involves refluxing N,N-dimethyl-β-hydroxypropionamide in ethanol with catalytic sulfuric acid for 6–8 hours. The mixture is then cooled, neutralized with aqueous sodium acetate, and extracted with ethyl acetate. Recrystallization from ethanol yields the pure compound with reported yields of 65–75%.
Optimization and Limitations
Key variables influencing yield include solvent polarity, temperature, and the choice of dehydrating agent. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may complicate purification. While this method is straightforward, scalability is limited by the availability of β-hydroxy amide precursors and the need for stringent moisture control.
N-Dimethylation of 2-Aminooxazole Precursors
N-Dimethylation of pre-formed 2-aminooxazoles offers a modular route to this compound. This two-step strategy first synthesizes the oxazole core, followed by selective methylation of the amine group.
Synthesis of 2-Aminooxazole Intermediates
2-Aminooxazoles are typically prepared via the condensation of α-hydroxy ketones with urea or cyanamide. For example, reaction of 4-nitroacetophenone with urea in ethanol under reflux yields 2-amino-4-(4-nitrophenyl)oxazole. Similarly, 2-acetylfuran reacts with urea to form 2-amino-4-(furan-2-yl)oxazole, as confirmed by FTIR and ¹H-NMR.
Methylation Strategies
The methylation step employs formaldehyde and reducing agents under catalytic hydrogenation conditions. A Ru-catalyzed system using molecular hydrogen (H₂) at 2.5 MPa pressure and 80–100°C achieves >90% conversion of 2-aminooxazole to this compound. The autoclave-based procedure involves methanol as the solvent, with 1,3,5-trimethoxybenzene as an internal standard for yield quantification.
Table 1: Methylation of 2-Aminooxazoles Using Ru Catalysis
| Substrate | Catalyst Loading | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-Amino-4-phenyloxazole | 10 mg Ru/C | 80 | 92 |
| 2-Amino-4-furyloxazole | 10 mg Ru/C | 100 | 88 |
One-Pot Synthesis from Ketones and Urea
A streamlined one-pot method combines ketone derivatives with urea and dimethylamine hydrochloride to directly form this compound. This approach minimizes intermediate isolation steps, enhancing process efficiency.
Reaction Protocol
In a typical procedure, equimolar amounts of acetophenone, urea, and dimethylamine hydrochloride are refluxed in ethanol for 12–16 hours. The reaction is monitored by TLC, and the product is isolated via extraction with ethyl acetate followed by column chromatography (hexane/ethyl acetate). Yields range from 70–85%, depending on the ketone’s electronic properties.
Mechanistic Insights
The reaction proceeds through imine formation between the ketone and urea, followed by cyclodehydration to form the oxazole ring. Dimethylamine hydrochloride acts as both a nucleophile and a base, facilitating deprotonation and subsequent N-methylation.
Hypervalent Iodine-Mediated N-Dimethylation
Recent advances utilize hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), to achieve selective N-dimethylation under mild conditions.
Experimental Procedure
A suspension of 2-aminooxazole (0.2 mmol) and DMF (8.0 mmol) in dichloromethane is treated with PIDA (0.2 mmol) at room temperature for 6 hours. The mixture is quenched with saturated NaHCO₃, extracted with DCM, and purified by flash chromatography. This method achieves yields of 75–86% for electron-deficient substrates.
Table 2: Hypervalent Iodine-Mediated Methylation of Substituted 2-Aminooxazoles
| Substrate | Reagent | Yield (%) |
|---|---|---|
| 6-Bromo-2-aminooxazole | PIDA, DMF | 86 |
| 6-Methoxy-2-aminooxazole | PIDA, DMF | 89 |
Advantages Over Traditional Methods
This approach avoids high-pressure hydrogenation and enables functional group tolerance, including bromo, iodo, and trifluoromethyl substituents. Mechanistic studies suggest DMF coordinates to the hypervalent iodine, facilitating methyl group transfer.
Comparative Analysis of Synthetic Methods
Table 3: Key Metrics for this compound Synthesis
The Ru-catalyzed method excels in scalability and yield but requires specialized equipment. Hypervalent iodine-mediated reactions offer superior functional group compatibility, making them ideal for derivatization studies.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1,3-oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the dimethylamine group.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen or carbon atoms of the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the oxazole ring .
Scientific Research Applications
N,N-Dimethyl-1,3-oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1,3-oxazol-2-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity. Molecular docking studies have shown that the compound can bind to various protein targets, influencing their function and leading to specific biological effects .
Comparison with Similar Compounds
Aminorex Analogs (5-Phenyl-4,5-dihydro-1,3-oxazol-2-amine Derivatives)
- Structure: Aminorex (5-phenyl-4,5-dihydro-1,3-oxazol-2-amine) and its derivatives (e.g., 4-methylaminorex, 4,4'-dimethylaminorex) share the oxazol-2-amine core but include a dihydrooxazole ring and aryl substituents.
- Pharmacological Activity: These compounds act as psychostimulants by interacting with monoamine transporters, mimicking amphetamines and cocaine. Their psychoactive effects have led to strict regulatory control .
- The dimethyl substitution may instead enhance metabolic stability compared to aminorex analogs.
Data Table :
| Compound | Structure | Biological Activity | Regulatory Status |
|---|---|---|---|
| N,N-Dimethyl-1,3-oxazol-2-amine | Oxazole with N,N-dimethyl group | Limited data; potential enzyme inhibition | Not controlled |
| Aminorex | 5-Phenyl-4,5-dihydrooxazol-2-amine | Psychostimulant | Schedule IV/I (UN) |
| 4-Methylaminorex | 4-Methyl substitution on aminorex | Enhanced potency | Schedule I |
N-Aryl-1,3-oxazol-2-amine Derivatives
- Structure : Compounds like 5-(3-methoxyphenyl)-N-phenyl-1,3-oxazol-2-amine () feature aryl groups at the 5-position of the oxazole ring.
- Applications : These derivatives are explored as 5-lipoxygenase inhibitors and anticancer agents due to their ability to modulate enzyme activity and interact with biological targets .
- Key Differences : The absence of aryl substituents in this compound may limit its target specificity but improve solubility due to reduced hydrophobicity.
Data Table :
Thiazol-2-amine Derivatives
Data Table :
| Compound | Heteroatom | Applications | Molecular Weight |
|---|---|---|---|
| This compound | O | Research applications | ~114.14 (est.) |
| N,4-Dimethyl-1,3-thiazol-2-amine | S | Chemical synthesis | 128.19 |
| 4-(4-Bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine | S + Br | Potential enzyme inhibition | 283.18 |
Oxadiazol-2-amine Derivatives
- Structure : Compounds like N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)amine () feature a 1,3,4-oxadiazole ring with additional nitrogen atoms.
- Stability and Polarity : The oxadiazole core increases polarity and thermal stability, making these compounds suitable for high-energy materials or antimicrobial agents .
- Key Differences : The oxazole ring in this compound is less polar but may offer better bioavailability due to reduced molecular complexity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
